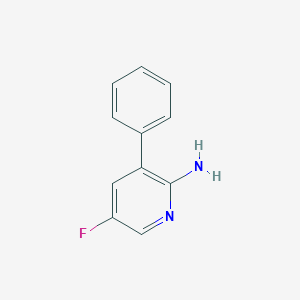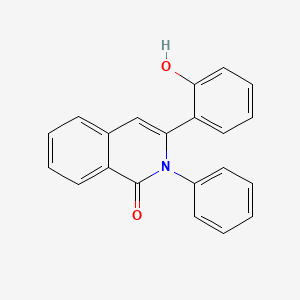![molecular formula C33H53OP B15207822 Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is characterized by its bulky substituents, which provide steric hindrance and influence its reactivity and applications. This compound is often used as a ligand in coordination chemistry and catalysis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid.
Introduction of Isopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Methoxylation and Methylation: The methoxy and methyl groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Coordination: Transition metal salts such as palladium chloride, platinum chloride, and gold chloride.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the stability and selectivity of the catalytic reactions. The phosphine group donates electron density to the metal center, influencing the reactivity and electronic properties of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,6-trimethylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxybiphenyl)phosphine
Uniqueness
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to the combination of its bulky substituents and the presence of both methoxy and methyl groups. This unique structure provides enhanced steric hindrance and electronic effects, making it particularly effective in catalytic applications where selectivity and stability are crucial.
Eigenschaften
Molekularformel |
C33H53OP |
|---|---|
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
ditert-butyl-[4-methoxy-2,3,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53OP/c1-19(2)25-17-26(20(3)4)29(27(18-25)21(5)6)28-24(9)30(34-16)22(7)23(8)31(28)35(32(10,11)12)33(13,14)15/h17-21H,1-16H3 |
InChI-Schlüssel |
NOKKZXSZRYJILO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


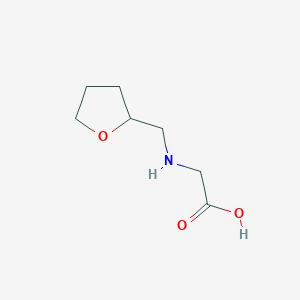
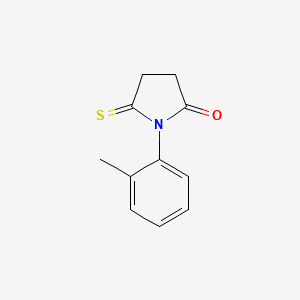

![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
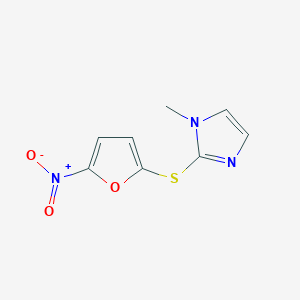

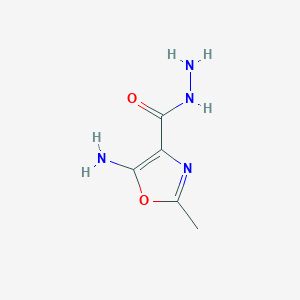
![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
